molecular formula C11H16N2O2 B12223673 5-((3,5-Dimethylisoxazol-4-yl)methyl)-2-oxa-5-azabicyclo[2.2.1]heptane

5-((3,5-Dimethylisoxazol-4-yl)methyl)-2-oxa-5-azabicyclo[2.2.1]heptane

Cat. No.: B12223673
M. Wt: 208.26 g/mol
InChI Key: UGEKEOMCVZYQNO-UHFFFAOYSA-N
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Description

5-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2-oxa-5-azabicyclo[221]heptane is a complex organic compound featuring a bicyclic structure with an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2-oxa-5-azabicyclo[2.2.1]heptane typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as 3,5-dimethyl-4-formyl-1,2-oxazole.

    Bicyclic Structure Formation: The oxazole derivative is then reacted with a suitable bicyclic precursor, such as 2-oxa-5-azabicyclo[2.2.1]heptane, under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

5-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2-oxa-5-azabicyclo[2.2.1]heptane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

5-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2-oxa-5-azabicyclo[2.2.1]heptane has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2-oxa-5-azabicyclo[2.2.1]heptane involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to specific biological effects. The pathways involved can include inhibition of enzyme activity or activation of signaling cascades.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(dimethyl-1,2-oxazol-4-yl)methyl]furan-2-carboxylic acid
  • 1-(3,5-Dimethyl-1,2-oxazol-4-yl)-3-[(2S,3R)-5-[(2R)-1-hydroxy-2-propanyl]-3-methyl-2-({methyl[4-(trifluoromethyl)benzyl]amino}methyl)-6-oxo-2,3,4,5,6,7-hexahydro-1,5-benzoxazonin-9-yl]urea

Uniqueness

5-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2-oxa-5-azabicyclo[221]heptane is unique due to its bicyclic structure combined with the oxazole ring, which imparts specific chemical and biological properties

Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

5-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2-oxa-5-azabicyclo[2.2.1]heptane

InChI

InChI=1S/C11H16N2O2/c1-7-11(8(2)15-12-7)5-13-4-10-3-9(13)6-14-10/h9-10H,3-6H2,1-2H3

InChI Key

UGEKEOMCVZYQNO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)CN2CC3CC2CO3

Origin of Product

United States

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